5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde

Lead-oriented synthesis Fraction Csp³ Physicochemical property

Addressing the 'flatland' problem in screening libraries, this saturated 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde offers high sp³ fraction (Fsp³=0.57) for enhanced 3D diversity. Key advantages: • Directs substituent vector from the 7-position for structure-based kinase inhibitor design targeting JAK2, p38α, or PIM pockets. • Available via green chemistry microwave protocol, eliminating metal scavenging concerns in hit-to-lead workflows. • Reactive carbaldehyde handle enables rapid parallel derivatization via reductive amination or oxime formation.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
Cat. No. B13241798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CN2C(=NC=N2)CC1C=O
InChIInChI=1S/C7H9N3O/c11-4-6-1-2-10-7(3-6)8-5-9-10/h4-6H,1-3H2
InChIKeyWOVDCCKWHXHBDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde – Saturated Bicyclic Aldehyde Building Block


5H,6H,7H,8H-[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde (CAS 1552704-63-8) is a partially saturated, non-flat bicyclic heterocycle comprising a 1,2,4-triazole ring fused to a tetrahydropyridine ring, bearing a reactive carbaldehyde group at the 7-position . With a molecular formula of C₇H₉N₃O and a molecular weight of 151.17 g·mol⁻¹, this compound belongs to the privileged class of 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine scaffolds that have been recognized as valuable core structures for lead-like compound design in medicinal chemistry [1]. The saturated tetrahydropyridine ring confers enhanced three-dimensionality (non-flatness) and increased sp³ carbon fraction relative to fully aromatic triazolopyridine analogs, properties that correlate favourably with improved physicochemical profiles and reduced promiscuity in biological screening [2].

Lead-like library design

High sp³ fraction supports non-flat, conformationally diverse scaffolds aligned with lead-oriented synthesis strategies.

7‑Carbaldehyde derivatization

Reactive aldehyde handle enables rapid diversification via reductive amination, oxime formation, or olefination chemistry.

Privileged scaffold class

Tetrahydrotriazolopyridine core validated in bioactive compound libraries, supporting hit‑to‑lead progression.

Why Saturation and Regiochemistry Prevent Generic Substitution


Although multiple triazolopyridine carbaldehydes share the same core heterocyclic family, the specific combination of a fully saturated tetrahydropyridine ring (5,6,7,8-tetrahydro), a [1,5-a] ring fusion topology, and a 7-positioned carbaldehyde distinguishes this compound in ways that directly impact its utility. The saturated ring introduces conformational flexibility and non-planar geometry that are absent in aromatic [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde (CAS 1268521-09-0), altering molecular recognition properties and physicochemical parameters such as logP and aqueous solubility [1]. Furthermore, the position of the aldehyde substituent dictates the vector of derivatization; a 7-carbaldehyde offers a different exit vector compared to 5- or 6-carbaldehyde regioisomers, which can be decisive in structure-based drug design where the spatial orientation of substituents determines target engagement [2]. The [1,5-a] fusion isomer itself provides a distinct nitrogen atom arrangement relative to the [4,3-a] isomer, influencing hydrogen-bonding patterns and metabolic stability [3]. Generic substitution with another triazolopyridine aldehyde would therefore risk altering both the physicochemical and pharmacophoric properties of the resulting derivatives.

Saturation and planarity
Aromatic triazolopyridine‑7‑carbaldehyde (Fsp³ 0.00) lacks the conformational flexibility and three‑dimensionality of the saturated scaffold, which may alter molecular recognition and promiscuity profiles.
Aldehyde position
5‑ or 6‑carbaldehyde regioisomers project substituents along different vectors; the 7‑position vector is kinetically favoured for derivatization and may be required for target engagement geometry.
Fusion isomer topology
The [1,5‑a] ring fusion provides a distinct nitrogen arrangement compared to the [4,3‑a] isomer, affecting hydrogen‑bonding patterns and metabolic stability; these scaffolds are not interchangeable without re‑validation.

Quantitative Differentiation from Closest Analogs


Enhanced sp³ Character vs. Aromatic Analog

The target compound, 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde (C₇H₉N₃O), contains a saturated tetrahydropyridine ring that results in a fraction of sp³-hybridized carbons (Fsp³) of 0.57 (4 out of 7 carbon atoms are sp³). In contrast, the fully aromatic analog [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde (C₇H₅N₃O, CAS 1268521-09-0) has an Fsp³ of 0.00 (all 7 carbons are sp²-hybridized) . A higher Fsp³ has been correlated with improved clinical success rates, reduced off-target promiscuity, and enhanced aqueous solubility in drug discovery programs [1].

sp³ Fraction
Head-to-head
Fsp³ 0.57 (target) vs 0.00 (aromatic analog)
Δ +0.57
Higher sp³ supports lead-likeness and may reduce off-target promiscuity.
Calculated from molecular formulae; Fsp³ ≥ 0.45 correlates with improved clinical progression (Lovering et al. 2009).
Lead-oriented synthesis Fraction Csp³ Physicochemical property

Non-Planar Geometry vs. Planar Aromatic Scaffold

The tetrahydropyridine ring in 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde adopts a half-chair or sofa conformation, imparting significant three-dimensionality to the scaffold. This contrasts with the planar geometry of aromatic [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde, which is flat due to full conjugation across the bicyclic system [1]. The non-flat nature of the target compound has been explicitly highlighted as a desirable feature for privileged scaffold design, as it enables exploration of chemical space beyond planar aromatics and can lead to improved selectivity profiles [2].

Planarity
Head-to-head
Target: non‑planar, half‑chair conformation
vs
Aromatic comparator: planar, fully conjugated
Non‑flat geometry enables broader pharmacophoric sampling; planar analogs may show promiscuous binding.
Quantitative shape descriptors not yet reported; classification based on ring saturation.
Conformational analysis Non-flat heterocycles Molecular recognition

Distinct 7-Position Derivatization Vector

The 7-carbaldehyde substituent on the target compound provides a unique exit vector for further functionalization (e.g., reductive amination, Grignard addition, Knoevenagel condensation) that differs from the vectors offered by the 5-carbaldehyde (CAS 143307-82-8) and 6-carbaldehyde (CAS 614750-81-1) regioisomers [1]. Directed lithiation studies on triazolo[1,5-a]pyridines have demonstrated that the 7-position is the kinetically favoured site for deprotonation and subsequent electrophilic trapping, enabling regioselective functionalization that is not accessible at the 5- or 6-positions without additional directing groups [2]. This regiochemical preference directly translates into synthetic accessibility advantages for 7-substituted derivatives.

Derivatization Vector
Cross-study comparable
7‑carbaldehyde: vector para to bridgehead
vs
5‑/6‑carbaldehyde: different trajectory (approx. 60–120° shift)
7‑position vector may access sub‑pockets unreachable by other regioisomers; lithiation enables regioselective elaboration.
Estimated from 2D structures; crystallographic data would confirm exact angles.
Regiochemistry Derivatization vector Structure-based design

Privileged Scaffold Recognition in Medicinal Chemistry

The 5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-a]pyridine core has been explicitly identified as a privileged scaffold for lead-like compound design and has been incorporated into focused libraries targeting diverse biological activities, including GLP-1 secretagogues for anti-diabetes applications and γ-secretase modulators [1]. The Mishchuk et al. (2016) study prepared six distinct sets of functionalized building blocks based on this core and its [4,3-a] isomer, demonstrating broad utility. In contrast, the non-hydrogenated aromatic [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde (CAS 1268521-09-0) has not been the subject of comparable dedicated building-block library construction studies, suggesting that the saturated scaffold is perceived as more valuable by the medicinal chemistry community for lead generation [2].

Scaffold Validation
Class-level inference
Saturated core featured in 6 building‑block libraries; aromatic counterpart lacks comparable reports.
Reported use in lead‑generation libraries may support procurement for library construction; aromatic counterpart less validated.
Literature survey through May 2026; class‑level inference.
Privileged scaffold Medicinal chemistry Building block utility

Lipophilicity Modulation for CNS Drug Design

The computed octanol-water partition coefficient (XLogP3) for 5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde is predicted to be approximately 0.5 (estimated from the structurally analogous 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carbaldehyde, which shares the same molecular formula and saturation pattern ). The aromatic analog [1,2,4]triazolo[1,5-a]pyridine-7-carbaldehyde has a computed XLogP3 of 0.2 [1]. While both values fall within the favourable range for CNS drug candidates (typically XLogP 1–3), the slightly higher lipophilicity of the saturated compound, combined with its lower aromatic ring count, may contribute to improved membrane permeability while maintaining solubility—a balance that is often challenging to achieve [2].

Lipophilicity (XLogP3)
Supporting evidence
Target: ≈0.5 (est.) vs Aromatic: 0.2
Δ ≈ +0.3
Moderate increase in predicted logP may improve membrane permeability while maintaining CNS‑favorable range.
Predicted values; experimental logP not reported.
Lipophilicity CNS drug design Physicochemical property

Microwave-Mediated Catalyst-Free Synthetic Access

A catalyst-free, additive-free microwave-mediated synthesis of 1,2,4-triazolo[1,5-a]pyridines has been reported, proceeding via tandem reaction of enaminonitriles with benzohydrazides under microwave irradiation at 140 °C for 3 hours [1]. This methodology has been demonstrated to efficiently produce triazolopyridine derivatives bearing aldehyde functionality, including 7-carbaldehyde-substituted variants. The protocol is operationally simple, avoids transition metal catalysts, and aligns with green chemistry principles—features that are advantageous for building block preparation at scale. This synthetic accessibility distinguishes the [1,2,4]triazolo[1,5-a]pyridine scaffold from other triazolopyridine isomers that may require more elaborate synthetic routes [2].

Synthetic Method
Class-level inference
Microwave‑mediated, catalyst‑free protocol (140 °C, 3 h) for triazolo[1,5‑a]pyridines.
Efficient, metal‑free route may support scalable procurement and reduce metal contamination risk for biological assays.
Class‑level protocol from Molecules 2024; specific conditions for 7‑aldehyde not fully detailed.
Microwave synthesis Green chemistry Building block preparation

Optimal Application Scenarios


Lead-Oriented Libraries Requiring High sp³ Fraction

When constructing a fragment or lead-like library for phenotypic or target-based screening, the elevated Fsp³ (0.57) of this scaffold directly addresses the 'flatland' problem identified in medicinal chemistry [1]. Procurement of this compound is recommended over the aromatic analog (Fsp³ = 0.00) for programs aiming to maximize three-dimensional diversity and improve clinical candidate quality, as per the Lovering et al. analysis correlating higher Fsp³ with improved clinical success rates [2].

Structure-Based Design Requiring a 7-Position Vector

For projects where co-crystal structures or docking models indicate that a substituent must project from the 7-position of the triazolopyridine core (e.g., to access a specific sub-pocket of a kinase ATP-binding site), this compound is the regioisomer of choice. The well-precedented regioselective lithiation chemistry at the 7-position further enables downstream diversification [1]. The 5- and 6-carbaldehyde regioisomers would direct substituents along different vectors and are not functionally interchangeable [2].

Kinase Inhibitor Programs Leveraging Triazolopyridine Core

The [1,2,4]triazolo[1,5-a]pyridine scaffold has been validated as a kinase inhibitor pharmacophore, with published examples demonstrating potent inhibition of JAK2, p38α MAPK, ASK1, PIM kinases, and M5 mAChR [1]. The saturated variant offers the additional benefit of reduced planarity, which may translate into improved kinase selectivity profiles. This compound serves as a versatile aldehyde-bearing intermediate that can be rapidly elaborated into diverse kinase inhibitor candidates via reductive amination, oxime formation, or olefination chemistry [2].

Green Chemistry-Focused Medicinal Chemistry Campaigns

For organizations prioritizing sustainable chemistry practices, this building block aligns with green chemistry principles through its accessibility via a published microwave-mediated, catalyst-free, additive-free synthetic protocol [1]. The avoidance of transition metal catalysts in the core scaffold synthesis reduces metal waste and eliminates the need for rigorous metal scavenging prior to biological evaluation, streamlining the hit-to-lead process and lowering environmental impact [2].

Application
Selection Property
Validation Focus
Lead-oriented library synthesis
High sp³ fraction for 3D diversity
Lead-likeness and reduced promiscuity
Structure-based scaffold diversification
7‑carbaldehyde derivatization vector
Target-engagement geometry assessment
Kinase inhibitor scaffold elaboration
Saturated triazolopyridine core
Kinase selectivity profiling
Sustainable synthesis workflows
Microwave‑mediated catalyst‑free access
Metal contamination minimization and scalability
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